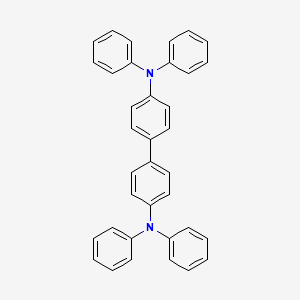

N,N,N',N'-Tetraphenylbenzidine

Description

Significance of Triarylamine Derivatives in Organic Electronics

Triarylamine derivatives, the chemical class to which TPB belongs, are fundamental to the progress of organic electronics. zenodo.orgaip.org These molecules are distinguished by a nitrogen atom bonded to three aromatic rings, which creates an electron-rich system capable of effectively transporting positive charge carriers (holes). researchgate.net This inherent property makes them exceptional hole-transporting materials (HTMs). aip.org

The significance of triarylamine-based materials stems from several key attributes:

Tunable Electronic Properties : The highest occupied molecular orbital (HOMO) energy level of triarylamine derivatives can be precisely adjusted by substituting the aromatic rings with various electron-donating or electron-withdrawing groups. aip.org This chemical tuning allows for the optimization of charge injection and transport properties to match other materials within a device. acs.org

High Hole Mobility : Many triarylamine compounds exhibit high charge carrier mobilities, a critical parameter for efficient device operation. aip.orgacs.org

Morphological Stability : While simple triarylamines like triphenylamine (B166846) tend to crystallize, which can be detrimental in thin-film devices, derivatives can be designed to form stable amorphous films (molecular glasses). acs.org This amorphous nature ensures transparency, flexibility, and avoids performance issues related to crystalline grain boundaries. acs.org

Versatility : Originally utilized in xerography, the application of triarylamine derivatives has expanded broadly to include OLEDs, organic field-effect transistors (OFETs), and various types of solar cells. aip.orgresearchgate.net Their ability to act as hole transporters, emissive materials, and redox-active crosslinkers underscores their versatility. zenodo.org

The development of polymers incorporating triarylamine units has further broadened their applicability, offering a wide range of glass transition temperatures (from 92 to 237°C) suitable for diverse applications, from photorefractive composites to high-stability OLEDs. acs.org

Historical Context of TPB Research and Development

The conceptual foundation for the synthesis of TPB lies in early 20th-century developments in transition-metal-catalyzed coupling reactions. The Ullmann reaction, first reported in 1901, established a method for forming aryl-aryl bonds using copper catalysts, which laid the groundwork for later, more sophisticated syntheses. smolecule.com

The direct synthesis of TPB and its derivatives evolved with the advent of modern catalytic methods. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and oxidative coupling techniques have become prominent methods for its preparation. smolecule.comevitachem.com For instance, TPB can be synthesized through the oxidative coupling of triphenylamine (TPA). More recent research has also focused on developing environmentally friendly synthesis routes, such as using molecular oxygen as the oxidant in rhodium-catalyzed reactions, and direct crystallization techniques to obtain high-purity TPB. smolecule.com The study of polymers incorporating TPB units began to gain traction in the early 1990s, with research focusing on understanding the electronic transport mechanisms within these materials. aps.org

Overview of TPB's Role as a Benchmark Hole Transport Material

TPB is widely regarded as a benchmark hole transport material (HTM) in organic electronics due to its combination of high performance and stability. smolecule.comtcichemicals.com Its primary function in a device is to facilitate the efficient movement of positive charge carriers (holes) from one layer to another. This is crucial for the performance of devices like OLEDs, where holes must be transported from the anode to the emissive layer, and in solar cells, where holes are extracted at the anode.

Key properties that establish TPB as a benchmark HTM include:

Favorable Energy Levels : TPB possesses a high HOMO energy level (approximately -5.3 to -5.5 eV), which aligns well with the energy levels of many anode materials (like ITO) and active materials in perovskite or organic solar cells, thereby facilitating efficient hole injection and extraction. smolecule.comevitachem.com

High Thermal Stability : TPB exhibits excellent thermal stability, with a glass transition temperature (Tg) often exceeding 130°C. This stability is crucial for ensuring the long-term operational reliability and morphological integrity of electronic devices.

Good Hole Mobility : The transport of holes occurs via a hopping mechanism between adjacent TPB molecules. aps.org TPB and its derivatives consistently demonstrate good hole mobilities, which contributes to low electrical resistance and high device efficiency. researchgate.net

Electrochemical Stability : TPB undergoes reversible oxidation, forming stable radical cations, a property essential for a material that repeatedly transports charge carriers under an electric field. researchgate.net

These characteristics have made TPB a standard against which new HTMs are often compared. Research continues to build upon the TPB framework, with molecular engineering efforts focused on creating derivatives with even better performance, such as improved moisture resistance in perovskite solar cells through fluorination or enhanced open-circuit voltage by attaching fluorene (B118485) moieties. acs.orgresearchgate.net

Data Tables

Table 1: Key Properties of TPB and Related Derivatives

| Compound | HOMO Level (eV) | Glass Transition Temp. (Tg) | Key Application/Feature | Reference(s) |

| N,N,N',N'-Tetraphenylbenzidine (TPB) | ~ -5.3 eV | > 130 °C | Benchmark HTM for OLEDs and PSCs | smolecule.com, |

| Triphenylamine (TPA) | --- | --- | Precursor for TPB synthesis; prone to crystallization | |

| Spiro-TAD | --- | 70 °C | Improved morphological stability over parent TAD | ualberta.ca |

| TFTPB1 (Fluorinated TPB) | -5.41 eV | --- | Blue electroluminescent material | evitachem.com |

| TFTPB2 (Fluorinated TPB) | -5.47 eV | --- | Potential hole transport and blue electroluminescent material | evitachem.com |

| TFTPB3 (Fluorinated TPB) | -5.59 eV | --- | Potential hole transport material | evitachem.com |

| Poly(tetraphenylbenzidine) (PTPB) | --- | --- | Polymer HTM for studying charge transport dynamics | aps.org, aip.org |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diphenyl-4-[4-(N-phenylanilino)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28N2/c1-5-13-31(14-6-1)37(32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZNSJVFOQPSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065913 | |

| Record name | N,N,N',N'-Tetraphenyl(1,1'-biphenyl)-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15546-43-7 | |

| Record name | N,N,N′,N′-Tetraphenylbenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15546-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylbenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015546437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, N4,N4,N4',N4'-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetraphenyl(1,1'-biphenyl)-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetraphenyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of Tpb

Amination of Benzidine (B372746) with Diphenylamine (B1679370) Derivatives

One of the foundational methods for synthesizing N,N,N',N'-Tetraphenylbenzidine involves the amination of benzidine with diphenylamine derivatives. This approach, while conceptually straightforward, requires precise control over catalytic systems and reaction conditions to achieve high yields and purity.

Catalytic Approaches in TPB Synthesis

The synthesis of TPB through amination and other cross-coupling reactions is heavily reliant on transition metal catalysts. smolecule.com Palladium-catalyzed cross-coupling reactions are a prominent method for forming the crucial C-N bonds in TPB. Similarly, Ullmann coupling reactions, which traditionally use copper catalysts, have been fundamental in the development of synthetic routes for aryl-aryl bond formation and are applicable to TPB synthesis. smolecule.com

More contemporary methods also employ rhodium catalysts, which can facilitate the reaction under milder conditions. smolecule.com These catalytic systems are pivotal in overcoming the activation energy barriers associated with the formation of the tetrasubstituted benzidine structure.

Reaction Conditions and Optimization for Yield and Purity

The efficiency of TPB synthesis is highly dependent on the optimization of reaction conditions. Key parameters that are manipulated to enhance yield and purity include temperature, solvent, and the specific nature of the catalyst and ligands used. For instance, amination reactions are typically conducted at elevated temperatures.

Post-synthesis purification is critical for achieving the high purity (>98%) required for optoelectronic applications. Common purification techniques include column chromatography and recrystallization from high-boiling point solvents like toluene (B28343) or chlorobenzene. Sublimation under reduced pressure is another crucial step to remove trace impurities that can significantly impact the material's performance.

Oxidative Coupling Reactions for TPB Synthesis

Oxidative coupling reactions represent another major pathway for the synthesis of TPB. These methods often involve the dimerization of smaller amine precursors and are particularly amenable to industrial-scale production.

Oxidative Coupling of Diphenylamine Derivatives

A significant route to TPB is the oxidative coupling of diphenylamine derivatives. This process can be catalyzed by various transition metals, with copper and palladium being common choices. In a notable example, triphenylamine (B166846) (TPA) derivatives can be oxidized by Cu(II) in acetonitrile (B52724) to form TPA radical cations. nih.gov These radical cations then undergo dimerization and deprotonation to yield TPB, often in high yields exceeding 80%. nih.gov

The use of molecular oxygen as an oxidant in conjunction with a rhodium catalyst presents an environmentally favorable approach to the oxidative coupling of anilines. smolecule.com This method operates under mild conditions, further enhancing its appeal. smolecule.com

Industrial Production Methods and Scalability Considerations

For industrial-scale production of TPB, large-scale oxidative coupling reactions are frequently employed. Methodologies like Yamamoto polycondensation and Ullmann-type reactions are central to both academic and industrial manufacturing processes. smolecule.com The scalability of these methods is a key consideration, and the efficiency of the catalytic system plays a vital role in the economic viability of large-scale synthesis.

Recent advancements have also focused on direct crystallization techniques, which can yield high-purity TPB directly from reaction mixtures containing diamine precursors, potentially simplifying the purification process. smolecule.com

Dimerization Mechanism of Triphenylamine Radical Cations to TPB

The formation of TPB from triphenylamine (TPA) proceeds through a well-studied electrochemical (EC) mechanism. scispace.com The initial step is the one-electron oxidation of TPA to generate a TPA radical cation (TPA•+). scispace.com This radical cation is unstable due to the high spin density at the para-position. scispace.com

The primary reaction pathway for these radical cations is an intermolecular para-para coupling, also known as σ-dimerization. rsc.org This coupling of two TPA•+ species results in the formation of a doubly charged tetraphenylbenzidine dication (TPB2+). scispace.com This step is followed by the loss of two protons and rearomatization to produce the neutral TPB molecule. scispace.com The dimerization is a chemically irreversible process. scispace.com The involvement of these radical cations has been confirmed through ESR and absorption spectroscopic studies. nih.gov

Data Tables

Table 1: Catalysts in TPB Synthesis

| Catalyst Type | Reaction Type | Reference |

|---|---|---|

| Palladium | Cross-coupling | smolecule.com |

| Copper | Ullmann coupling, Oxidative coupling | smolecule.comnih.gov |

Table 2: Key Reaction Data for Cu(II)-mediated Dimerization of Triphenylamine Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Triphenylamine derivatives, Cu(II) | nih.gov |

| Solvent | Acetonitrile | nih.gov |

| Intermediate | Triphenylamine radical cation | nih.gov |

| Product | Tetraphenylbenzidine derivatives | nih.gov |

Chemical Reduction Routes for TPB Synthesis

The synthesis of this compound can be approached through various chemical reduction pathways. While oxidative coupling methods are frequently detailed in the literature, the reduction of specific nitrogen-containing functional groups, such as nitro and azo moieties, represents a valid, though less commonly elaborated, strategy for the formation of the TPB core structure. smolecule.com

Reduction of Nitro Compounds to TPB

The synthesis of TPB through the reduction of nitro compounds is a recognized, albeit less detailed, synthetic route in available literature. smolecule.com This method would theoretically involve the reductive coupling of a suitable nitro-aromatic precursor. The general principle of reducing nitroarenes is a fundamental transformation in organic chemistry, often leading to the formation of amines. researchgate.net In the context of TPB synthesis, this would likely entail the reduction of a precursor containing a nitro group positioned for intermolecular coupling to form the central biphenyl (B1667301) bond of the benzidine core.

While specific examples detailing the direct reduction of a nitro-precursor to TPB are not extensively documented in prominent research, the transformation is mechanistically plausible. The reaction would proceed through several intermediate stages, potentially involving nitroso and hydroxylamine (B1172632) species, before the final amine is formed. The specific reagents and conditions would need to be carefully selected to favor the desired reductive coupling over simple reduction to the corresponding aniline (B41778) derivative.

Reduction of Azo Compounds to TPB

The reduction of azo compounds is another potential, though not widely detailed, pathway to afford this compound. smolecule.com Azo compounds, characterized by the -N=N- linkage, can be cleaved reductively to yield two primary amine functionalities. For the synthesis of TPB, a symmetrical azo precursor containing the N,N-diphenylamino moiety would be required. The reduction of the azo bond in such a precursor would lead to the formation of the corresponding hydrazo intermediate (containing an -NH-NH- bond), which upon further reduction, cleaves to form the amine.

Alternatively, a process analogous to the benzidine rearrangement could be envisioned, where a hydrazo-aromatic compound rearranges under acidic conditions to form the 4,4'-diaminobiphenyl structure central to TPB. The synthesis of azo compounds themselves often starts from the oxidation of anilines or the coupling of diazonium salts with activated aromatic rings. nih.gov The subsequent reduction to achieve the benzidine structure is a known transformation in organic synthesis. organic-chemistry.org

Direct Crystallization Techniques for High-Purity TPB

The purification of this compound is critical for its application in high-performance organic electronics, where purity levels exceeding 99% are often required. tcichemicals.com Direct crystallization techniques are paramount in achieving this standard.

Recrystallization from organic solvents is a common initial purification step. High-boiling point solvents such as toluene and dichlorobenzene are effective for this purpose. However, for achieving the highest purity, train sublimation under high vacuum (e.g., 10⁻⁶ mbar) at elevated temperatures (250–300°C) is the method of choice. This process effectively removes residual solvents and non-volatile impurities, yielding highly pure crystalline TPB. tcichemicals.com Some suppliers explicitly offer TPB that has been purified by sublimation, indicating the importance of this technique for high-grade materials. tcichemicals.com

Recent research has also explored the use of supramolecular gels as a medium for the crystallization of organic semiconductors, including TPB. This method can yield high-quality crystals and offers an alternative to traditional solution-based crystallization.

Functionalization and Derivatization Strategies for TPB

The core structure of this compound can be chemically modified to fine-tune its electronic and physical properties for specific applications. These strategies primarily involve the introduction of functional groups onto the terminal phenyl rings or the biphenyl core.

Introduction of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of TPB can be systematically altered by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on its peripheral phenyl rings.

Electron-donating groups, such as methoxy (B1213986) (-OCH₃), increase the electron density of the molecule. This generally leads to a raising of the Highest Occupied Molecular Orbital (HOMO) energy level, which can facilitate hole injection in electronic devices. For example, a methoxy-substituted poly(triphenylamine) has shown reversible oxidative electrochromic characteristics. ntu.edu.tw

Conversely, electron-withdrawing groups, such as fluorine (-F) or cyano (-CN), lower the HOMO energy level. researchgate.net This can enhance the stability of the material against oxidation. The position of the fluorine substituent (ortho, meta, or para) on the terminal phenyl groups has been shown to have a distinct effect on the maximum emission wavelengths and HOMO energy levels of the resulting TPB derivatives. researchgate.net For instance, the HOMO energy levels are raised in the order: meta-isomer < para-isomer < ortho-isomer. researchgate.net

| Substituent | Type | Effect on HOMO Level | Notable Properties | Reference |

|---|---|---|---|---|

| Methoxy (-OCH₃) | Electron-Donating | Raises HOMO energy | Exhibits reversible oxidative electrochromism. | ntu.edu.tw |

| Fluorine (-F) | Electron-Withdrawing | Lowers HOMO energy | Emission wavelength and HOMO level are dependent on substituent position. | researchgate.net |

| Methyl (-CH₃) | Electron-Donating | - | Enhances solubility in organic solvents but lowers thermal stability compared to TPB. |

Halogenation (e.g., Bromine) for Cross-Coupling Reactions

Halogenation of the TPB scaffold, particularly bromination, is a key strategy for creating versatile intermediates for further functionalization via cross-coupling reactions. The introduction of bromine atoms at specific positions on the aromatic rings provides reactive handles for forming new carbon-carbon or carbon-nitrogen bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura pearson.comfishersci.co.uk and Buchwald-Hartwig amination organic-chemistry.orgalfa-chemistry.com reactions, are powerful tools in this context. For instance, brominated TPB derivatives can be coupled with various boronic acids (Suzuki) or amines (Buchwald-Hartwig) to synthesize a wide array of complex TPB-based molecules with tailored properties. The synthesis of fluorinated TPB derivatives has been achieved via the palladium-catalyzed Buchwald-Hartwig reaction with yields ranging from 42% to 76%. researchgate.net This highlights the utility of this reaction in creating functionalized TPB materials. The Buchwald-Hartwig amination is a palladium-catalyzed method for forming aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org

| Reaction | Description | Application in TPB Chemistry | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed coupling of an aryl/vinyl halide with an aryl/vinyl boronic acid. | Used to synthesize TPB derivatives by reacting brominated TPB with boronic acids. | pearson.comfishersci.co.uk |

| Buchwald-Hartwig Amination | Palladium-catalyzed synthesis of aryl amines from aryl halides and amines. | A key method for synthesizing fluorinated and other amino-functionalized TPB derivatives. | organic-chemistry.orgbeilstein-journals.org |

Nitro Group Functionalization for Tailored Derivatives

The introduction of nitro (NO2) groups into the this compound (TPB) framework is a key strategy for creating tailored derivatives with specific electronic properties. This functionalization is typically achieved through electrophilic nitration reactions. The nitro group acts as a strong electron-withdrawing group, which can significantly modify the optoelectronic characteristics of the TPB core.

One common synthetic approach involves the direct nitration of TPB using nitrating agents. For instance, a well-defined nitro-functionalized aromatic framework (NO2-PAF-1) was synthesized via a copper-mediated Ullmann reaction, demonstrating a bottom-up strategy for incorporating nitro groups. rsc.org Another method involves the nitration of a precursor, such as 4-nitro-N,N-diphenylaniline, which can then be used to construct more complex structures. mdpi.com The position and number of nitro groups can be controlled to fine-tune the material's properties. For example, the synthesis of amino-functionalized porphyrins has been achieved using nitro-meso-tetraarylporphyrin complexes, showcasing the transformation of nitro groups into other functional moieties. yu.edu.jo

The primary purpose of nitro group functionalization is to alter the electronic nature of the TPB molecule. The electron-withdrawing nitro groups lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification is particularly useful in the design of materials for various applications. For example, in the context of hole-transporting materials (HTMs) for perovskite solar cells, lowering the HOMO level can lead to a better energy level alignment with the perovskite layer, potentially enhancing the open-circuit voltage of the device.

Furthermore, the nitro group can serve as a versatile synthetic handle for further transformations. It can be reduced to an amino group, which can then be used in a variety of coupling reactions to introduce other functional groups. This two-step process allows for the creation of a wide range of TPB derivatives that would be difficult to synthesize directly. The ability to functionalize TPB with nitro groups opens up possibilities for creating materials with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.

Table 1: Examples of Nitro-Functionalized TPB Derivatives and Their Synthetic Approaches

| Derivative | Synthetic Method | Key Feature | Potential Application |

| NO2-PAF-1 | Copper-mediated Ullmann homo-coupling polymerization of a nitro-containing monomer. rsc.org | Well-defined porous aromatic framework with nitro functionality. rsc.org | High CO2 adsorption. rsc.org |

| Nitro-meso-tetraarylporphyrin complexes | Nitration of tetraarylporphyrins followed by metallation. yu.edu.jo | Porphyrin core with nitro groups on the meso-aryl rings. yu.edu.jo | Precursors for amino-functionalized porphyrins. yu.edu.jo |

| 4-bromo-N-(4-bromophenyl)-N-(4-nitrophenyl)aniline | Bromination of 4-nitro-N,N-diphenylaniline. mdpi.com | Electron-deficient building block for donor-acceptor polymers. mdpi.com | Electrochromic materials. mdpi.com |

Aldehyde Group Functionalization for Covalent Organic Frameworks (COFs)

The functionalization of this compound (TPB) with aldehyde groups is a critical step in the synthesis of TPB-based Covalent Organic Frameworks (COFs). Aldehyde groups serve as reactive sites for the formation of imine linkages through condensation reactions with amine-functionalized monomers, which is a common and effective method for constructing crystalline and porous COF materials. tcichemicals.com

A key monomer for this purpose is 4,4',4'',4'''-( [1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde, also known as N,N,N',N'-Tetra(4-formylphenyl)benzidine. ossila.com This tetratopic aldehyde-functionalized TPB derivative allows for the creation of two-dimensional (2D) and three-dimensional (3D) COFs with well-defined porous structures. ossila.commdpi.com The synthesis of these COFs typically involves a solvothermal reaction where the aldehyde-functionalized TPB and a complementary amine linker are heated in a suitable solvent, often in the presence of an acid catalyst to promote the reversible imine bond formation. chinesechemsoc.orgrsc.org This reversibility is crucial for the "error-correction" process that leads to the formation of a highly crystalline framework. chinesechemsoc.org

The properties of the resulting COFs, such as their porosity, surface area, and stability, can be tuned by carefully selecting the amine linker. For instance, using a C3-symmetric 1,3,5-tris(4-aminophenyl)benzene (B174889) with a C2-symmetric 2,5-dimethoxyterephthalaldehyde (B1268428) resulted in a hexagonal TPB-DMTP COF with a high Brunauer–Emmett–Teller (BET) surface area of 2105 m²/g. mdpi.com In contrast, using terephthalaldehyde (B141574) as the linker led to a COF with a lower surface area of 610 m²/g, highlighting the importance of monomer design in controlling the framework's properties. mdpi.com

TPB-based COFs with aldehyde functionalities have shown great promise in various applications. Their porous nature and high surface area make them excellent candidates for gas storage and separation. mdpi.com Furthermore, the incorporation of the electroactive TPB unit into the COF backbone imparts interesting optoelectronic properties. These COFs have been investigated as heterogeneous photocatalysts for reactions like reversible addition-fragmentation chain-transfer (RAFT) polymerization and for photocatalytic hydrogen evolution from water. ossila.com The ordered and porous structure of COFs can also facilitate mass transport and provide a high concentration of active sites, making them superior to their amorphous counterparts in certain catalytic applications. acs.org

Table 2: Examples of TPB-based COFs Synthesized from Aldehyde-Functionalized TPB

| COF Name | Aldehyde Monomer | Amine Monomer | Key Property | Application |

| TPB-DMTP COF | 2,5-dimethoxyterephthalaldehyde | 1,3,5-tris(4-aminophenyl)benzene | High BET surface area (2105 m²/g) mdpi.com | Gas storage, Catalysis mdpi.comacs.org |

| TPB-TP COF | Terephthalaldehyde | Not specified | Lower BET surface area (610 m²/g) mdpi.com | Comparison study mdpi.com |

| Porphyrin-based COF | 4,4',4'',4'''-( [1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde | Porphyrin-based amine | High two-photon absorption cross-section ossila.com | Photocatalysis, Two-photon absorption ossila.com |

Incorporation of Hydrophobic Elements (e.g., Fluorine) for Enhanced Stability

The strategic incorporation of hydrophobic elements, particularly fluorine atoms, into the this compound (TPB) structure is a powerful method to enhance the material's stability and modify its electronic properties. Fluorine's unique characteristics, such as its high electronegativity, small atomic radius, and the low polarizability of the C-F bond, make it a valuable tool in molecular engineering. nih.gov

Introducing fluorine into the TPB framework can be achieved through various synthetic routes. One approach is the direct fluorination of the TPB molecule or its precursors using electrophilic fluorinating agents. nih.gov Another common strategy is to use fluorinated building blocks in the synthesis of TPB derivatives. For example, fluorinated polyimides have been prepared by using fluorinated diamine or dianhydride monomers, which improves properties like solubility and dielectric performance. scielo.br Similarly, fluorinated polyurethanes have been synthesized from fluorinated diols, resulting in polymers with enhanced thermal stability and low-temperature performance. mdpi.com

The primary benefits of incorporating fluorine into TPB-based materials are enhanced stability and tailored electronic properties. The strong carbon-fluorine bond contributes to increased thermal and metabolic stability. nih.gov The high electronegativity of fluorine can lower both the HOMO and LUMO energy levels of the polymer, which can be advantageous in applications like organic solar cells by improving the power conversion efficiency. researchgate.net The introduction of fluorine can also increase the free volume within the polymer matrix, leading to improved solubility and processability. scielo.br

In the context of perovskite solar cells, a novel fluorinated small molecule, BDT2FMeDPA, was developed as a dopant-free hole-transport material (HTM). researchgate.net The inclusion of fluorine atoms in this TPB-based derivative significantly enhanced hole mobility and conductivity, along with providing a more suitable energy level alignment compared to its non-fluorinated counterpart. researchgate.net Theoretical studies have also suggested that attaching a fluorene (B118485) group to TPB can lead to a deeper HOMO level and lower hole reorganization energy, which are desirable properties for an efficient HTM. researchgate.net

Table 3: Effects of Fluorination on the Properties of TPB-based and Related Materials

| Material Type | Method of Fluorination | Effect of Fluorination | Reference |

| Polythienothiophene-co-benzodithiophenes | Fluorination of the polymer backbone | Lowered HOMO/LUMO levels, widened bandgap, improved solar cell efficiency. researchgate.net | researchgate.net |

| Cresolsulfonphthalein derivatives | Direct fluorination with dilute fluorine gas | Shifted pKa values and absorption maxima, creating pH indicators for biological applications. nih.gov | nih.gov |

| Polyimide films | Copolymerization with fluorinated monomers (6FDA) | Improved optical transmittance, thermal stability, and mechanical properties. scielo.br | scielo.br |

| Polyurethanes | Use of fluorinated diols as soft segments | Lowered glass transition temperature and increased thermal decomposition temperature. mdpi.com | mdpi.com |

| TPB-based Hole-Transport Material | Incorporation of fluorine atoms in a small molecule derivative | Enhanced hole mobility and conductivity, better energy level alignment. researchgate.net | researchgate.net |

Development of TPB-based Monomers for Polymerization

This compound (TPB) and its derivatives are versatile building blocks for the creation of a wide array of polymers with interesting electronic and material properties. The development of TPB-based monomers is a crucial first step in accessing these advanced materials. These monomers are typically designed with specific reactive functional groups that allow them to undergo polymerization through various mechanisms, including chain-growth and step-growth polymerizations. msu.edu

A common strategy for creating TPB-based monomers is to introduce polymerizable groups onto the TPB core. For example, TPB can be functionalized with vinyl groups to enable radical or cationic polymerization. msu.edu Alternatively, functional groups suitable for cross-coupling reactions, such as bromo or iodo groups, can be introduced to allow for the synthesis of conjugated polymers via reactions like Suzuki or Stille coupling. mdpi.com The synthesis of these monomers often involves multi-step procedures, starting with the synthesis of the TPB core itself, followed by functionalization. For instance, TPB can be synthesized through the oxidative coupling of triphenylamine.

The properties of the resulting polymers are highly dependent on the structure of the TPB monomer and the type of polymerization employed. For example, hypercrosslinked polymers (HCPs) have been synthesized by copolymerizing a twisted and rigid 1,3,5-triphenylbenzene (B1329565) (TPB) monomer with various aromatic comonomers. mdpi.com This approach allows for precise control over the polymer's pore architecture, leading to materials with tunable gas adsorption capacities. mdpi.com In another example, conjugated microporous polymers (CMPs) were synthesized using TPB derivatives, resulting in materials with excellent adsorption capabilities for organic dyes. acs.org

The development of TPB-based monomers has also been instrumental in the field of Covalent Organic Frameworks (COFs). As discussed previously, aldehyde-functionalized TPB monomers are key to constructing imine-linked COFs. ossila.com Furthermore, TPB-based monomers have been used to create hyper-crosslinked polymers for applications in iodine capture and fluorescence sensing. nih.gov The ability to design and synthesize a variety of TPB-based monomers provides a powerful platform for creating new materials with tailored properties for a wide range of applications, from gas separation and storage to catalysis and optoelectronics.

Table 4: Examples of TPB-based Monomers and their Polymerization Applications

| Monomer | Polymerization Method | Resulting Polymer Type | Key Application |

| 1,3,5-triphenylbenzene (TPB) | Friedel-Crafts alkylation with aromatic comonomers | Hypercrosslinked Polymers (HCPs) mdpi.com | Selective CO2 capture mdpi.com |

| This compound (TPB) and N,N'-diphenyl-N,N'-di(m-tolyl)benzidine (DPDB) | Friedel-Crafts arylation with a crosslinker | Conjugated Hyper-crosslinked Polymers (HCPs) nih.gov | Iodine adsorption and fluorescence sensing nih.gov |

| TPBZ-Br4 (brominated TPB derivative) | Sonogashira coupling with pyrene (B120774) and tetraphenylethene subunits | Conjugated Microporous Polymers (CMPs) acs.org | Adsorption of organic dyes acs.org |

| Aldehyde-functionalized TPB | Condensation with amine linkers | Covalent Organic Frameworks (COFs) ossila.com | Photocatalysis, two-photon absorption ossila.com |

Advanced Spectroscopic and Analytical Characterization of Tpb and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of TPB.

¹H NMR: The proton NMR spectrum of TPB typically displays signals corresponding to the aromatic protons. These signals are generally observed in the range of δ = 7.00–7.45 ppm. The complex multiplet patterns in this region arise from the protons on the four phenyl groups and the central biphenyl (B1667301) core.

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the TPB structure by showing characteristic peaks for the aromatic carbons. These signals typically appear in the region between 110 and 150 ppm. acs.org Specific assignments can distinguish between the different carbon environments within the phenyl and biphenyl moieties. core.ac.uk

Below is a table summarizing typical NMR data for TPB.

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

| ¹H | 7.00 - 7.45 | Aromatic Protons (Ar-H) |

| ¹³C | 110 - 150 | Aromatic Carbons (Ar-C) |

This table provides representative data; actual values may vary slightly based on solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is crucial for investigating the electronic properties of TPB and its behavior upon oxidation.

Neutral TPB in solution exhibits a strong absorption band typically around 350-360 nm. researchgate.netchemicalbook.com This absorption is attributed to the π-π* electronic transitions within the conjugated aromatic system. researchgate.net

Upon electrochemical or chemical oxidation, TPB forms distinct species that are readily monitored by UV-Vis spectroscopy:

Radical Cation (TPB•⁺): The first oxidation step generates a stable radical cation, which shows characteristic absorption bands in the visible region, often around 480 nm.

Dication/Dimerized Form: Further oxidation can lead to the formation of a dication or a dimerized species, which exhibits a new, strong absorption band at longer wavelengths, typically in the range of 690-1000 nm. nih.gov

| Species | Typical Absorption Maximum (λmax) | Electronic Transition |

| Neutral TPB | ~350-360 nm | π-π* |

| Radical Cation (TPB•⁺) | ~480 nm | - |

| Dication/Dimerized Form | ~690-1000 nm | - |

This table contains generalized values from literature; specific peak positions can vary with the solvent and counter-ion.

The optical properties of TPB derivatives can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. Studies on N,N'-disubstituted-dihydrophenazine frameworks, which are structurally related to TPB, show that increasing solvent polarity can cause shifts in the absorption and emission spectra. rsc.org For instance, investigating a compound in a range of solvents from lower polarity (like tetrahydrofuran) to higher polarity (like acetonitrile (B52724) and N,N-dimethylformamide) can reveal the extent of this effect. rsc.org However, for some carbazole (B46965) derivatives, which also share structural similarities, only slight differences were observed between spectra recorded in solvents of differing polarity, such as ethanol (B145695) and dichloromethane. conicet.gov.ar

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of TPB and to study its fragmentation patterns, which can provide additional structural verification. core.ac.ukresearcher.life The molecular formula of TPB is C₃₆H₂₈N₂, corresponding to a molecular weight of approximately 488.62 g/mol . nih.govsigmaaldrich.com In mass spectra, the molecular ion peak (M⁺•) is expected at an m/z value corresponding to this mass.

Fragmentation in mass spectrometry involves the dissociation of the energetic molecular ion. wikipedia.org Common fragmentation processes include the cleavage of C-C and C-N bonds. msu.edulibretexts.org The analysis of these fragments helps to piece together the structure of the parent molecule. For large aromatic systems like TPB, the molecular ion peak is often quite stable and thus prominent in the spectrum.

| Technique | Information Obtained | **Expected Value for TPB (C₃₆H₂₈N₂) ** |

| Mass Spectrometry | Molecular Weight | ~488.6 g/mol |

| Molecular Ion Peak (m/z) | ~488.23 |

Elemental Analysis (e.g., CHN Analysis)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample of TPB. This technique is fundamental for verifying the empirical formula of the synthesized compound and assessing its purity. The experimental values are compared against the theoretical percentages calculated from the molecular formula (C₃₆H₂₈N₂).

| Element | Theoretical % |

| Carbon (C) | 88.49% |

| Hydrogen (H) | 5.78% |

| Nitrogen (N) | 5.73% |

The theoretical values are calculated based on the molecular formula C₃₆H₂₈N₂.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the TPB molecule by detecting their characteristic vibrational frequencies. The FTIR spectrum of TPB displays several key absorption bands:

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the aromatic rings are typically observed in the region of 3000-3100 cm⁻¹. acs.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings appear in the 1450-1600 cm⁻¹ range. acs.org

C-N Stretching: The stretching vibration of the tertiary amine C-N bond is also a characteristic feature.

These spectral signatures, when taken together, provide a fingerprint for the TPB molecule, confirming the presence of its key structural components. acs.orgrsc.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

Powder X-ray Diffraction (PXRD) for Crystalline Structure Analysis

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline structure of materials. In the case of N,N,N',N'-Tetraphenylbenzidine (TPB), PXRD analysis is crucial for confirming the crystalline nature of the synthesized powder and for studying its molecular organization. While detailed PXRD patterns for TPB are not extensively published in all literature, the technique is consistently utilized to verify the crystallinity of TPB and its derivatives.

Solution-processed organic single-crystalline p-n heterojunctions composed of TPB and other materials have been successfully obtained and analyzed using X-ray diffraction (XRD), a technique closely related to PXRD. core.ac.uk These studies reveal the uniformity and single crystallinity of TPB needle-like crystals. core.ac.uk The presence of discrete diffraction points in selected area electron diffraction (SAED) patterns further confirms the single-crystalline nature of these materials. core.ac.uk

The stability and potential evolution of host materials incorporating TPB derivatives are also monitored by PXRD. acs.org For instance, in metal-organic frameworks (MOFs), PXRD is used to track the structural changes upon the inclusion of guest molecules. acs.orgacs.org These analyses demonstrate that the crystallinity of the host structure is maintained, which is essential for its functional properties.

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry (CV) is a powerful electroanalytical technique for investigating the electrochemical behavior of compounds like TPB. It provides valuable insights into the redox properties, including oxidation potentials and the stability of the resulting oxidized species.

Oxidation Potentials and Redox Activity of TPB

The electrochemical behavior of TPB is characterized by a two-step oxidation process. nasa.gov In the first step, TPB undergoes a one-electron oxidation to form a stable radical cation (TPB•+). This is followed by a second one-electron oxidation at a higher potential to form the dication (TPB2+). This two-step redox activity is a hallmark of TPB and is central to its application in various electronic devices.

The oxidation of TPB is a reversible process, indicating good electrochemical stability of the oxidized species. researchgate.net The exact oxidation potentials can vary depending on the experimental conditions, such as the solvent, electrolyte, and the reference electrode used. However, the general observation of two distinct, reversible oxidation waves is consistent across numerous studies.

The table below summarizes the oxidation potentials of TPB observed in different studies.

| Oxidation Step | Potential (V vs. reference) | Reference |

| First Oxidation (TPB -> TPB•+) | ~0.69 (vs. Fc/Fc+) | core.ac.uk |

| Second Oxidation (TPB•+ -> TPB2+) | Not specified | core.ac.uk |

| First Oxidation | 1.16 | rsc.org |

| Second Oxidation | 1.52 | rsc.org |

Note: The reference electrode and experimental conditions can significantly influence the measured potentials.

The formation of the radical cation and dication is accompanied by distinct changes in the optical properties of the material, leading to its electrochromic behavior. The radical cation of TPB typically exhibits strong absorption in the visible region, while the dication absorbs at longer wavelengths. core.ac.uk

Electrochemical Stability of TPB Radical Cations in Polymer Networks

A key feature of TPB is the remarkable stability of its radical cation, particularly when incorporated into polymer networks. This stability is crucial for the long-term performance of devices such as electrochromic windows and displays. The rigid biphenyl core of TPB contributes to its resistance to crystallization and degradation under electrical stress.

The incorporation of TPB as a redox-active crosslinker in conducting polymers has been shown to enhance the electrochemical stability of the resulting materials. In such systems, the TPB units can undergo reversible oxidation and reduction for thousands of cycles. For instance, electrochromic devices based on TPB in polymer networks have demonstrated stable performance for over 10,000 cycles.

The stability of the TPB radical cation in polymer matrices is influenced by the polymer architecture. Studies comparing polymers with TPB units as side groups versus those with TPB in the main backbone have shown differences in electrochemical stability and charge retention. rsc.org Furthermore, the introduction of certain substituents on the phenyl rings of TPB can also modulate the stability of the radical cation. acs.org The delocalization of the radical cation over the extended π-system of the molecule, facilitated by the polymer matrix, is a key factor in its enhanced stability. ntu.edu.tw This property makes TPB a highly valuable component for the development of robust and durable organic electronic devices.

Charge Transport Phenomena and Electronic Mechanisms in Tpb Based Systems

Hole Transport Mechanisms in Organic Electronic Devices

TPB is widely recognized for its function as a hole-transport material (HTM), a role critical for the performance and efficiency of multilayer organic electronic devices. smolecule.com Its primary function is to facilitate the injection and transport of positive charge carriers (holes) from the anode to the emissive or active layer. smolecule.comcsic.es

The efficacy of TPB as an HTM stems from its electronic structure, particularly its high-lying Highest Occupied Molecular Orbital (HOMO) energy level, which is approximately 5.3 eV. smolecule.com This energy level is well-aligned with the work function of typical anodes (like indium tin oxide, ITO) and the HOMO levels of many organic and perovskite donor materials. smolecule.com This alignment minimizes the energy barrier for hole injection, allowing for the efficient transfer of positive charges into the HTM layer.

Once injected, holes are transported through the TPB layer via a hopping mechanism. This process involves the movement of a positive charge from a neutral molecule to an adjacent ionized molecule (a radical cation). The rigid, planar geometry of the TPB molecule helps to minimize the reorganization energy required for this charge hopping process, thereby facilitating efficient transport. smolecule.com The one-electron oxidation of a triphenylamine (B166846) (TPA) moiety, a structural component of TPB, generates a radical cation, which is central to the charge transport mechanism. scispace.com

The four phenyl groups attached to the nitrogen atoms are not merely peripheral substituents; they play a crucial role in the material's stability and charge transport capabilities. The propeller-like arrangement of these phenyl rings contributes to a stable molecular conformation. scispace.com This structure provides significant steric hindrance, which prevents the molecules from aggregating or crystallizing in a way that would be detrimental to the formation of smooth, amorphous thin films required in many devices.

Furthermore, the phenyl groups extend the π-conjugated system of the molecule. This delocalization of the HOMO across the entire molecule is critical for charge transport. scispace.com The planar structure enforced by the biphenyl (B1667301) core and the phenyl substituents maximizes the overlap of π-orbitals between adjacent molecules in the solid state, a phenomenon known as π-π stacking. smolecule.com This efficient stacking creates pathways for holes to hop between molecules, thus enhancing charge carrier mobility. smolecule.com

Exciton (B1674681) Dynamics and Luminescence Properties

N,N,N',N'-Tetraphenylbenzidine, also known as DPABP in some studies, has demonstrated notable Amplified Spontaneous Emission (ASE) characteristics. Research has shown that thin films of DPABP exhibit a low ASE threshold. osti.govd-nb.info A low threshold is advantageous as it signifies that less energy is required to achieve the stimulated emission necessary for lasing applications.

The ASE properties are closely linked to the material's radiative decay rate. A large radiative decay rate, which is a function of a short fluorescence lifetime and high quantum efficiency, contributes to a low ASE threshold. osti.govd-nb.info In one study, DPABP, along with another benzidine (B372746) derivative TPD, showed low ASE thresholds, a desirable characteristic for potential use in organic lasers. osti.govd-nb.info

| Compound | ASE Threshold (μJ/cm²) | Fluorescence Peak (nm) | FWHM (nm) |

| DPABP | Low | 419 | - |

| CBP | 1.3 ± 0.2 | 394 | 4.3 |

Table 1: ASE characteristics of DPABP compared to a standard host material, CBP. researchgate.netosti.gov

The fluorescence lifetime (τf) and photoluminescence quantum yield (PLQY or Φf) are critical parameters that define the efficiency of a luminescent material. The photoluminescence quantum yield is the ratio of photons emitted to photons absorbed. chemrxiv.org For this compound (referred to as DPABP in some literature), a high quantum yield of 0.44 has been reported for vacuum-deposited thin films. researchgate.net

A material's radiative decay rate (kf) is directly proportional to its quantum efficiency and inversely proportional to its fluorescence lifetime. A high radiative decay rate is beneficial for achieving a low ASE threshold. osti.govd-nb.info In the crystalline state, TPB exhibits a violet-blue fluorescence with a lifetime of 1.3 ns. acs.org The combination of a high quantum yield and a short fluorescence lifetime in TPB derivatives contributes to their efficient light emission. osti.govd-nb.info

| Compound | Fluorescence Lifetime (τf) (ns) | Photoluminescence Quantum Yield (Φf) | Fluorescence Peak (nm) |

| This compound (DPABP) Film | - | 0.44 | 419 |

| This compound (TPB) Crystal | 1.3 | - | 422 |

| TPD Film | - | 0.41 | 424 |

| CBP Film | - | 0.61 | 390 |

Table 2: Fluorescence properties of this compound and related compounds. researchgate.netacs.org

The operational stability of organic electronic devices is often limited by the degradation of the organic materials. In TPB-based systems, a key degradation mechanism is exciton-induced morphological aggregation. While thermal stress can lead to long-range crystallization in thin films, electrical stress and UV irradiation tend to cause more localized, short-range molecular ordering or the formation of species like dimers or trimers. acs.org

The formation of these aggregates can be influenced by the molecular structure. For instance, introducing steric hindrance, such as methyl groups on the biphenyl core of TPB derivatives, can promote the formation of triplet excimers in neat films. nih.gov The surface roughness of the film can also be an indicator of morphological changes; an increase in roughness can be observed after long-term ambient exposure. While significant cracks may not always be visible, the formation of dot- and dendrite-like structures can occur.

In organic light-emitting diodes (OLEDs), both singlet and triplet excitons are generated through charge recombination in a 1:3 ratio. acs.orgrhhz.net To achieve high internal quantum efficiency, it is crucial to harvest the energy from the non-emissive triplet excitons. acs.orgrhhz.net The triplet energy level (ET) of the host material plays a critical role in this process, especially in phosphorescent OLEDs (PhOLEDs).

For efficient energy transfer from the host to a phosphorescent guest, the host material must have a higher triplet energy than the guest. acs.org TPB and its derivatives are often considered for use as host materials due to their electrochemical stability and suitable energy levels. vu.lt A derivative of TPB, N,N,N',N'-tetraphenyl-2,2'-dimethylbenzidine (TDAD), has a high triplet energy of about 3.1 eV. nih.gov

However, the formation of triplet excimers, which are excited-state dimers with lower energy levels, can occur in neat films of some TPB derivatives. nih.gov This can be detrimental to device performance as it provides a non-radiative decay pathway for excitons. The tendency to form excimers is influenced by molecular structure; for example, sterically hindered derivatives like TDAD are more prone to excimer formation. nih.gov

In some cases, triplet-triplet annihilation (TTA) can be a useful process, where two triplet excitons combine to form a higher-energy singlet exciton, which can then decay radiatively. This can enhance the fluorescence efficiency. However, for TTA to be efficient, the energy of two triplet excitons (2 x ET) must be greater than or equal to the energy of the resulting singlet exciton (ES1). The management of triplet states through molecular design and device architecture is therefore essential for optimizing the performance of TPB-based OLEDs. ep2-bayreuth.de

| Compound | Triplet Energy (ET) (eV) |

| This compound (TAD) | ~2.6 |

| N,N,N',N'-(Tetraphenyl)-2,2'-dimethylbenzidine (TDAD) | ~3.1 |

| 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) | ~2.6 |

Table 3: Triplet energy levels of a TPB derivative (TAD) and related compounds. acs.orgnih.gov

Computational Chemistry and Theoretical Modeling of TPB

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the geometric and electronic structures of molecules like this compound (TPB). researchgate.net These theoretical models help in understanding and predicting the material's properties and its performance in electronic devices.

DFT calculations have been employed to study the molecular geometry, dipole moment, and frontier molecular orbitals (HOMO and LUMO) of TPB and its derivatives. rsc.org For instance, calculations on TPB-based self-assembled monolayers revealed that substitutions on the TPB core can alter the dihedral angles of the central diphenyl core, affecting the planarity of the molecule. rsc.org This, in turn, influences the molecular packing, dipole moment, and ultimately the work function modulation of electrodes. rsc.org

Theoretical investigations have also been used to explore the charge transport properties of TPB. By combining DFT calculations with the Marcus hopping model, researchers have studied the electronic structures and charge transfer integrals in TPB derivatives. acs.org These studies can predict charge mobility and identify promising candidates for n-channel or p-channel materials. acs.org

Furthermore, Time-Dependent DFT (TD-DFT) is used to calculate the energies of excited states, including singlet and triplet states. nih.gov This is crucial for understanding the photophysical properties, such as absorption and emission spectra, and for predicting the efficiency of processes like thermally activated delayed fluorescence (TADF). uni-heidelberg.de The localization of excited states can be visualized using natural transition orbitals (NTOs), providing a clearer picture of the electronic transitions. nih.gov

Theoretical models are also essential for understanding degradation mechanisms. For example, by studying the radical cation of triphenylamine (TPA), which can dimerize to form TPB, computational methods can elucidate the reaction pathways and the stability of the resulting species.

Ground State and Excited State Oxidation Potential Calculations

The oxidation potential is a critical parameter that reflects the ease with which a material can lose an electron, a fundamental process for a hole-transporting material (HTM). Theoretical calculations are instrumental in predicting these potentials. A strong correlation between experimentally measured and theoretically calculated HOMO energy levels has been established through adiabatic ground state oxidation potential calculations using long-range corrected functionals like LC-ωPBE. researchgate.net

The introduction of different functional groups to the TPB core allows for the tuning of oxidation potentials. lookchem.com For example, the strategic placement of electron-donating or electron-withdrawing groups can modulate the electronic properties and, consequently, the oxidation potential. researchgate.net In a study of TPB-based HTMs, the introduction of 3,4-ethylenedioxythiophene (B145204) (EDOT) and N-ethylcarbazole (NEC) moieties was shown to effectively tune the HOMO and LUMO energy levels to better match those of perovskite in solar cell applications. researchgate.net The ground state oxidation potentials (GSOP) of HTMs are crucial; when the GSOP aligns with the valence band maximum of an adjacent layer (like perovskite at approximately -5.41 eV), holes can be more effectively transferred. researchgate.net

Hole Reorganization Energy Calculations

The hole reorganization energy (λh) is a crucial parameter that quantifies the geometric relaxation energy required when a molecule transitions between its neutral and cationic (hole) states. A smaller reorganization energy is highly desirable for efficient hole transport as it corresponds to a higher charge mobility according to Marcus theory. cambridge.orgexlibrisgroup.com

Quantum chemical calculations are widely used to determine the reorganization energy for TPB and its derivatives. cambridge.orgresearchgate.net Theoretical studies have been conducted on aromatic diamine derivatives, including TPB-like structures, to calculate the inner reorganization energy of the self-exchange hole transfer reaction. cambridge.org These calculations are typically performed at the density functional theory level with basis sets such as 6-31G** and 6-31G*. cambridge.org

Molecular engineering through substitution can significantly impact the hole reorganization energy. For example, in a computational study, a novel TPB derivative functionalized with fluorene (B118485) was found to have a lower hole reorganization energy compared to a reference material, signifying its potential for more efficient hole transport. researchgate.net Similarly, studies on fluorinated TPB derivatives have shown that suitable modification with fluorine atoms can be expected to improve hole transport properties, partly by influencing the reorganization energy. exlibrisgroup.com

| Compound/Derivative | Calculated Property | Value | Source |

| 6PA-TPD | HOMO Level | -5.20 eV | rsc.org |

| LUMO Level | -2.24 eV | rsc.org | |

| 6PA-TPDO (methoxy substituted) | HOMO Level | -5.06 eV | rsc.org |

| LUMO Level | -2.17 eV | rsc.org | |

| 6PA-TPDF (fluorine substituted) | HOMO Level | -5.21 eV | rsc.org |

| LUMO Level | -2.35 eV | rsc.org | |

| TPB-Fl (fluorene attached) | Hole Reorganization Energy | Lower than reference | researchgate.net |

| HOMO Level | Deeper than reference | researchgate.net | |

| TPB-m-2F (difluorinated) | Hole Mobility | Relatively higher | exlibrisgroup.com |

Band Gap and Energy Level Alignments (e.g., HOMO levels)

The energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the resulting energy band gap are defining characteristics of TPB as a semiconductor. The alignment of these energy levels with adjacent materials in a device is critical for efficient charge injection and transport. rsc.orgrsc.org

The HOMO level of TPB and its derivatives can be precisely tuned through chemical modification. rhhz.net For example, adding electron-donating methoxy (B1213986) groups leads to a shallowing (raising) of the HOMO energy level, while introducing electron-withdrawing fluorine atoms results in a deepening (lowering) of the HOMO level. rsc.org In one study, the HOMO levels for a methoxy-substituted TPB derivative (6PA-TPDO) and a fluorine-substituted derivative (6PA-TPDF) were found to be -5.06 eV and -5.21 eV, respectively. rsc.org This tunability is essential for optimizing the performance of devices like perovskite and organic solar cells, where proper energy alignment minimizes energy loss and facilitates efficient hole extraction. rsc.orgrhhz.net

The optical band gap (Eg) of TPB materials can be determined from UV-vis absorption spectra. For a cyanophenyl-functionalized TPB derivative film, the optical band gap was found to be 2.93 eV, determined from a Tauc plot which indicated a direct allowed transition process. researchgate.net The LUMO levels are often calculated based on the experimentally determined optical bandgap and the HOMO levels measured via techniques like cyclic voltammetry. rsc.org For instance, the LUMO levels for 6PA-TPD, 6PA-TPDO, and 6PA-TPDF were calculated to be -2.24 eV, -2.17 eV, and -2.35 eV, respectively. rsc.org

Thin Film Morphology and Device Integration of Tpb

Thin Film Formation Techniques

The fabrication of uniform and high-quality TPB thin films is a prerequisite for their successful integration into multilayered device architectures. Several techniques are employed to deposit TPB, each offering distinct advantages in controlling film properties.

Vacuum Deposition: Also known as thermal evaporation, this is a widely utilized physical vapor deposition (PVD) method for organic materials like TPB. The process involves heating the TPB material in a high-vacuum environment until it sublimes. The vapor then travels and condenses onto a cooler substrate, forming a thin film. researchgate.netarxiv.org The high vacuum minimizes the incorporation of impurities into the growing film. researchgate.net Key process parameters that influence the final film quality include the deposition rate, substrate temperature, and the pressure within the chamber. researchgate.netresearchgate.net Vacuum deposition is capable of producing high-purity, uniform thin films with precise thickness control, which is critical for many electronic applications. researchgate.netulb.ac.be

Spin Coating: This solution-based technique offers a simpler and more cost-effective alternative to vacuum deposition. chemicalbook.com A solution of TPB in a suitable organic solvent is dispensed onto the center of a flat substrate. The substrate is then rotated at high speed, causing the solution to spread out evenly by centrifugal force while the solvent evaporates, leaving a thin film. acs.org The final thickness of the film is determined by the solution's concentration and viscosity, as well as the spin speed and duration. acs.org Spin coating is particularly advantageous for its ability to produce uniform films over large areas with relative ease and speed. chemicalbook.com

Morphological Characterization of TPB Thin Films

The morphology of a TPB thin film, encompassing its structure from the molecular to the macroscopic level, is a critical determinant of its electronic properties. Various analytical techniques are used to characterize these features.

The rate at which TPB is deposited onto a substrate significantly impacts the resulting film's morphology. Generally, slower deposition rates provide the molecules with more time and energy to diffuse on the surface and arrange themselves into a more ordered, crystalline structure. Conversely, higher deposition rates can lead to a more disordered or amorphous film due to the rapid quenching of molecules on the substrate. researchgate.netmdpi.com The deposition rate can influence key film characteristics such as uniformity, stress, and density. researchgate.net For thermally evaporated films, the mass flow rate of the material can affect droplet formation and coalescence on the substrate surface. researchgate.net

The microstructure of a TPB thin film refers to the arrangement and size of its constituent grains or domains. This can be visualized using techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). These methods provide high-resolution images of the film's surface, revealing details about grain boundaries, surface topography, and the presence of any defects.

Surface roughness is a crucial parameter as it can influence the interface with adjacent layers and affect device performance. A high degree of surface roughness can lead to short circuits or inefficient charge transport across interfaces. AFM is a primary tool for quantifying surface roughness with nanometer-level precision. The analysis of surface roughness involves calculating parameters such as the root mean square (Rq) and average roughness (Ra).

| Parameter | Description | Typical Analysis Technique |

| Microstructure | The arrangement and organization of grains within the thin film. | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) |

| Grain Size | The average diameter of the individual crystalline domains in the film. | SEM, TEM, X-ray Diffraction (XRD) |

| Surface Roughness | The measure of the fine-scale variations in the height of the film surface. | Atomic Force Microscopy (AFM) |

TPB, like many organic materials, can exist in both crystalline and amorphous (non-crystalline) states. The degree of crystallinity in a thin film has a profound impact on its charge transport properties. Crystalline regions are characterized by long-range molecular order, which can facilitate more efficient charge transport due to better orbital overlap between adjacent molecules. In contrast, amorphous regions lack this long-range order, which can lead to lower charge carrier mobility.

The crystallization behavior of TPB can be influenced by factors such as the deposition method, substrate temperature, and post-deposition annealing. Studies on related triphenylamine (B166846) derivatives have shown that these materials can form smooth amorphous thin films. The tendency to form an amorphous state can be beneficial in some applications, as it can lead to more isotropic film properties and prevent the formation of grain boundaries that can act as charge traps.

TPB thin films can undergo phase transitions, which are changes in their physical state or crystal structure, often induced by temperature. researchgate.net For example, an amorphous film may crystallize upon annealing, or a crystalline film may transition to a different polymorphic form. These phase transitions are accompanied by changes in the film's morphology. The study of triphenylamine derivatives has revealed that the topology of the films is highly dependent on the molecular structure. The glass transition temperature (Tg), at which an amorphous solid transitions from a rigid glassy state to a more rubbery state, is a key parameter for amorphous materials and can be predicted from the melting temperature. Understanding these transitions is crucial for ensuring the thermal stability and long-term operational reliability of devices.

Interfacial Interactions and Charge Carrier Stabilization

In a multilayer optoelectronic device, the interfaces between the TPB layer and adjacent layers (such as electrodes or other organic materials) play a pivotal role in device performance. Efficient charge injection, transport, and blocking are all critically dependent on the nature of these interfaces.

When used as a hole transport layer (HTL), TPB's highest occupied molecular orbital (HOMO) energy level should align well with the work function of the anode and the HOMO level of the emissive layer to ensure efficient hole injection and transport. Mismatches in energy levels can create energy barriers that impede charge carrier movement.

Interfacial trap states, which are electronic states localized at the interface, can capture charge carriers and hinder their transport, leading to reduced device efficiency and stability. The presence of such traps can result in lower charge carrier mobility, particularly in thin films where interfacial effects are more pronounced. The introduction of a buffer layer, such as buckminsterfullerene (C60), between the electrode and the organic layer has been shown to create a quasi-Ohmic contact, which can improve charge injection and lead to more reliable measurements of the material's intrinsic mobility. The stabilization of charge carriers at the interface is crucial for preventing charge recombination at undesirable locations and ensuring that charges are efficiently transported to the intended region of the device.

Stability of TPB Thin Films in Device Architectures

The long-term performance and reliability of organic electronic devices are intrinsically linked to the stability of the constituent organic thin films. For N,N,N',N'-Tetraphenylbenzidine (TPB), a widely utilized hole transport material, its stability within device architectures is a subject of intensive research. This encompasses its resilience to thermal stress, resistance to environmental factors like moisture, and its intrinsic degradation pathways under operational conditions.

Thermal Stability and Resistance to Crystallization

A key advantage of TPB in organic electronics is its ability to form smooth, amorphous thin films, a state that is crucial for uniform charge transport and device efficiency. The thermal stability of these films is paramount, as operational devices can generate significant heat. A major failure mechanism in amorphous films is thermally induced crystallization, which creates grain boundaries that impede charge transport and can lead to device short-circuits.

TPB exhibits robust thermal stability, with a high glass transition temperature (Tg) that helps maintain its amorphous state even under thermal stress. However, like many organic materials, it can undergo crystallization when subjected to specific thermal conditions. Studies on the thermally induced crystallization behavior of TPB have shown that factors such as heating rate, annealing temperature, and time significantly influence this process. For instance, cold crystallization has been observed in TPB powder, indicating a transition from a metastable amorphous state. researchgate.net

When TPB is deposited as a thin film, it initially forms a smooth, amorphous layer with effective π-π interactions, which are essential for its hole-transporting properties. researchgate.net However, annealing can induce changes in the film's microstructure. Research comparing TPB with its derivative, N,N,N′,N′-tetra-p-tolyl-benzidine (TTB), revealed that while both can form amorphous films, TTB is more prone to packing in mixed orientations, especially after annealing. researchgate.net Annealing a TPB film at elevated temperatures can lead to a more ordered microstructure, which, in some cases, can enhance charge carrier mobility. For example, annealing a similar hole transport material at 70°C for 24 hours resulted in a nearly fourfold increase in hole mobility due to the formation of a more ordered film structure. researchgate.net This highlights a trade-off: while annealing can improve performance by ordering the molecular structure, it also increases the risk of crystallization, which is detrimental to long-term stability. The rigidity of the molecular structure is a key factor in its high thermal stability. researchgate.net

Table 1: Thermal Properties and Crystallization Behavior of TPB

| Property | Observation | Implication for Devices | Source |

|---|---|---|---|

| Film Formation | Forms smooth amorphous thin films upon deposition. | Ensures uniform interfaces and charge transport layers, reducing defects. | researchgate.net |

| Crystallization | Can undergo cold crystallization from a metastable state. | Potential for long-term morphological instability and device failure. | researchgate.net |

| Annealing Effect | Annealing can induce a more ordered film microstructure. | Can improve hole mobility but increases the risk of detrimental crystallization. | researchgate.net |

Moisture Stability and Hydrophobicity of TPB Derivatives

Exposure to environmental factors, particularly moisture, is a significant cause of degradation in organic electronic devices. The hydrophobic nature of the organic materials used is therefore a critical parameter for ensuring device longevity. TPB, with its structure dominated by aromatic phenyl rings, is inherently hydrophobic.

This characteristic is beneficial for device stability, as it helps to repel water molecules that can otherwise lead to the corrosion of electrodes or the degradation of the organic layers themselves. The electron-rich aromatic structure of TPB derivatives has been leveraged to create conjugated microporous polymers (CMPs) designed for environmental applications, such as removing organic dyes from water. nih.gov The incorporation of TPB units into these polymers enhances their structural stability and facilitates strong π-π stacking and electrostatic interactions, which are crucial for their function. nih.gov This application underscores the robust and stable nature of the TPB chemical moiety in aqueous environments.

In the context of a device, the hydrophobicity of TPB and its derivatives helps to prevent moisture ingress, which can compromise the integrity of the entire device stack. While specific quantitative data on the water contact angle or moisture vapor transmission rate for pure TPB films are not extensively detailed in the provided sources, the chemical nature of the molecule and its successful use in water-purification polymers strongly suggest a high degree of moisture resistance. nih.gov

Degradation Pathways of TPB-based Materials in Devices

Despite their stability, TPB-based materials are susceptible to degradation over the operational lifetime of a device, such as an Organic Light-Emitting Diode (OLED). Degradation can occur through several chemical, electrical, and thermal pathways. mdpi.com